Lipophilicity Differential: 1,1-Difluoro-3-phenylpropan-2-ol vs. 1,1-Difluoro-2-phenylpropan-2-ol
1,1-Difluoro-3-phenylpropan-2-ol exhibits a higher calculated lipophilicity (XLogP3 = 2.5) compared to the regioisomer 1,1-difluoro-2-phenylpropan-2-ol (CAS 432-88-2, XLogP3 = 2.1) [1]. This difference arises from the distinct positioning of the phenyl group relative to the difluoromethyl moiety.
| Evidence Dimension | Lipophilicity (calculated partition coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 2.5 |
| Comparator Or Baseline | 1,1-difluoro-2-phenylpropan-2-ol (CAS 432-88-2) - XLogP3 = 2.1 |
| Quantified Difference | Target compound is ~0.4 log units more lipophilic |
| Conditions | Calculated via XLogP3 algorithm (PubChem data) |
Why This Matters
This moderate increase in lipophilicity can influence membrane permeability and bioavailability in drug design applications.
- [1] Kuujia. Cas no 145299-86-1 (1,1-DIFLUORO-3-PHENYLPROPAN-2-OL). Product Datasheet. https://www.kuujia.com/cas-145299-86-1.html View Source
